B1578556 Nigrocin-1-OA3

Nigrocin-1-OA3

Cat. No.: B1578556
Attention: For research use only. Not for human or veterinary use.
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Description

Nigrocin-1-OA3 is a synthetic peptide belonging to the Nigrocin family, a class of cationic antimicrobial peptides (AMPs) originally identified in the skin secretions of frogs such as Odorrana andersonii . These peptides are a crucial component of innate immunity, serving as a powerful defensive barrier against a wide spectrum of microbial pathogens . As a research reagent, this compound provides scientists with a valuable tool for investigating the structure and function of host defense peptides. The core research value of this compound lies in its potential antimicrobial properties. Related Nigrocin peptides have demonstrated activity against a range of gram-positive and gram-negative bacteria, including E. coli , S. aureus , and B. pyocyaneus , as well as antifungal activity . Members of this peptide family are characterized by a conserved C-terminal structural motif known as the "Rana box" (CGLXGLC), which forms a disulfide-stabilized cyclic domain . This structure is a key target for research, as studies on analogs like nigrocin-HLM show that modifying this region can significantly enhance potency against antibiotic-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and reduce toxicity . The primary mechanism of action for these peptides is thought to involve disrupting microbial membranes through their cationic and amphipathic nature, leading to cell lysis . Research applications for this compound include studies in microbiology, immunology, and pharmaceutical development. It can be utilized in assays to determine minimal inhibitory concentrations (MICs), to explore novel strategies for combating multidrug-resistant infections, and to understand the evolutionary adaptations of AMP systems in amphibians . This product is intended for research applications only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GIFLKVLGVGKKVLCGVSGLC

Origin of Product

United States

Biosynthetic Pathways and Precursor Analysis of Nigrocin 1 Oa3

Elucidation of Putative Biosynthetic Genes and Enzymes for Nigrocin-1-OA3

While the specific genes and enzymes for the biosynthesis of this compound have not been individually characterized, the general pathway for amphibian antimicrobial peptides is well-established and serves as a blueprint. These peptides are synthesized ribosomally from precursor proteins known as prepropeptides. plos.org The genes encoding these precursors are typically organized into clusters within the frog's genome. plos.org

The structure of these precursor-encoding genes dictates a tripartite structure for the resulting polypeptide:

A Signal Peptide: This N-terminal sequence, typically 20-22 amino acids long, directs the nascent polypeptide into the endoplasmic reticulum for secretion. eurekaselect.commdpi.com

An Acidic Spacer Pro-region: This intervening sequence is rich in acidic amino acid residues (aspartic and glutamic acid). It is thought to neutralize the cationic charge of the mature peptide, keeping it inactive and preventing toxicity within the host's own cells during synthesis and storage. mdpi.com

The Mature Peptide: This C-terminal region is the final, biologically active antimicrobial peptide, which is cleaved from the precursor. eurekaselect.commdpi.com

Molecular Cloning and Transcriptional Analysis of this compound Precursor cDNAs

The molecular cloning of precursor cDNAs for antimicrobial peptides from Odorrana andersonii has been successfully achieved using a "shotgun" cloning strategy. mdpi.comnih.govresearchgate.net This technique circumvents the need to purify the peptide first and allows for the rapid identification of a multitude of peptide precursor sequences from a single sample.

The established methodology involves the following steps:

mRNA Isolation: Messenger RNA (mRNA) is isolated from the skin secretions of Odorrana andersonii, which are rich in the transcripts for these peptides. mdpi.comresearchgate.net

cDNA Synthesis: The isolated mRNA is used as a template for reverse transcription to synthesize the first strand of complementary DNA (cDNA). mdpi.com

3'-RACE PCR: A technique called 3' Rapid Amplification of cDNA Ends (RACE) is employed. This method uses a degenerate forward primer designed to bind to the highly conserved DNA sequence that encodes the signal peptide region, which is common across many amphibian AMP families. mdpi.comnih.gov This, combined with a universal reverse primer, allows for the amplification of the full open-reading frame for numerous AMP precursors.

Transcriptional analysis of the cloned cDNAs from Odorrana andersonii confirms the tripartite structure of the precursors. While the specific cDNA for this compound has not been published, analysis of other peptides cloned from this species, such as Nigrosin-6VL and OA-GL21, provides a clear model for its precursor structure. mdpi.comnih.gov

Table 1: Representative Structure of an Antimicrobial Peptide Precursor from Odorrana andersonii

Precursor Region Typical Length (Amino Acids) Key Features
Signal Peptide 20 - 22 Hydrophobic N-terminal sequence for secretion. Highly conserved.
Acidic Spacer 23 - 25 Rich in acidic residues (Asp, Glu) to neutralize the mature peptide.

| Mature Peptide | 21+ | Cationic, amphipathic sequence; the final bioactive product. |

This table is a generalized representation based on published precursors from O. andersonii, such as those for Nigrosin-6VL and OA-GL21. mdpi.comnih.gov

Metabolic Flux Analysis and Precursor Incorporation Studies in this compound Production

Currently, there is no published research applying metabolic flux analysis (MFA) or precursor incorporation studies specifically to the production of this compound or other amphibian antimicrobial peptides. These techniques are powerful tools for quantifying reaction rates within cellular metabolic networks and are most commonly applied to microbial systems for optimizing the production of secondary metabolites like antibiotics or amino acids. researchgate.netfrontiersin.org

Metabolic flux analysis typically involves culturing an organism on a 13C-labeled substrate (like glucose) and then analyzing the labeling patterns in metabolites, often proteinogenic amino acids, to deduce the flow of carbon through various pathways. frontiersin.orgplos.org Such studies are challenging to perform in complex, multicellular organisms like amphibians compared to single-celled microbes grown in a controlled bioreactor. The inability to easily control the diet with labeled precursors and the complexity of nutrient distribution and metabolism in a vertebrate model make these analyses technically demanding and rare for this class of compounds.

Genetic Engineering and Pathway Manipulation for Enhanced this compound Biosynthesis in Heterologous Systems

While there are no specific reports on the genetic engineering or heterologous expression of this compound, the field of antimicrobial peptide production has seen significant advances in using microbial and plant systems to synthesize these molecules. mednexus.orgnih.gov These strategies aim to overcome the low yields and high costs associated with direct extraction or chemical synthesis.

Common heterologous expression hosts include:

Escherichia coli : A widely used bacterial host. To overcome the toxicity of the AMP to the host itself, peptides are often expressed as inactive fusion proteins (e.g., with a carrier protein like 6His-SUMO), which can be cleaved after purification. mednexus.org

Pichia pastoris : This yeast is a popular eukaryotic host capable of performing some post-translational modifications and secreting the product, which can simplify purification. nih.govresearchgate.net

Transgenic Plants : In a novel approach, some amphibian AMPs have been successfully expressed in plants. For example, a variant of esculentin-1 (B1576701) from frog skin was expressed in tobacco (Nicotiana tabacum), conferring increased resistance to certain plant pathogens. scispace.com

The primary challenges in heterologous AMP production include the inherent toxicity of the peptide to the expression host, potential degradation by host proteases, and the need for correct folding and post-translational modifications, such as the formation of disulfide bonds found in many nigrocin-family peptides. frontiersin.orgnih.gov Future efforts to produce this compound recombinantly would need to address these challenges, likely by employing fusion protein strategies and optimizing expression conditions for the chosen host system. frontiersin.org

Environmental and Cultivation Factors Influencing this compound Biosynthesis in Source Organisms

The biosynthesis of skin peptides in Odorrana andersonii, including members of the nigrocin family, is profoundly influenced by its natural environment. preprints.orgmdpi.com This frog species inhabits high-altitude plateaus (around 2,500 meters) and is consequently exposed to intense ultraviolet (UV) radiation. bioyeargene.comresearchgate.net This environmental pressure is a key driver for the evolution and production of a diverse and potent arsenal (B13267) of skin peptides.

Key findings from studies on O. andersonii include:

UV Radiation as a Driver: Research comparing O. andersonii with a related cave-dwelling species, Odorrana wuchuanensis, which is not exposed to light, revealed that O. andersonii produces a significantly more complex and powerful array of antioxidant peptides in its skin. preprints.orgmdpi.comresearchgate.net Exposure to UV radiation appears to be a major selective pressure that has enhanced the diversity of the peptide defense system. mdpi.com

Chemical Survival Strategy: The rich secretion of bioactive peptides, including those with antimicrobial and antioxidant properties, acts as a chemical defense mechanism, protecting the frog's permeable skin from both pathogens and oxidative damage induced by UV light. researchgate.net This suggests that the biosynthetic activity of the skin glands is a crucial adaptation for survival in its harsh habitat. bioyeargene.com

For research and collection purposes, skin secretions are harvested through a non-lethal method of mild transdermal electrical stimulation, which causes the granular glands to release their contents. researchgate.net The frogs can be maintained in controlled environments, but the specific cultivation factors (e.g., diet, temperature, light cycle) that might be manipulated to enhance the production of this compound have not been systematically studied. However, the strong link between UV exposure and peptide diversity suggests that light conditions could be a critical factor. preprints.orgmdpi.com

Table 2: Compound Names Mentioned in the Article

Compound Name Class/Type Source Organism/Origin
This compound Antimicrobial Peptide Odorrana andersonii
Nigrosin-6VL Antimicrobial Peptide Odorrana andersonii
OA-GL21 Bioactive Peptide Odorrana andersonii
Esculentin-1 Antimicrobial Peptide Rana esculenta
Ranalexin Antimicrobial Peptide Rana catesbeiana
Glucose Monosaccharide N/A (Metabolic Substrate)

Chemical Synthesis and Derivatization Strategies for Nigrocin 1 Oa3

Total Synthesis Approaches for Nigrocin Peptides

The total synthesis of nigrocin peptides, which are typically composed of 10-60 amino acid residues, is primarily achieved through solid-phase peptide synthesis (SPPS). mdpi.com This methodology allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Retrosynthetic Analysis and Key Intermediate Synthesis for Nigrocin Peptides

A retrosynthetic approach to a nigrocin peptide, such as the 21-amino-acid-long Nigrocin-1-OW2 (GILGNIVGMGKKIVCGLSGLC), involves disconnecting the peptide backbone at each peptide bond, leading back to the constituent protected amino acids. novoprolabs.com The key steps and intermediates in the forward synthesis using Fmoc-based SPPS are outlined below:

Resin Selection and First Amino Acid Attachment: The synthesis begins with a solid support, typically a Wang or Rink amide resin, the latter being suitable for producing a C-terminal amide, which is common in many AMPs. The C-terminal amino acid (e.g., Fmoc-Cys(Trt)-OH for Nigrocin-1-OW2) is attached to the resin via an ester or amide linkage.

Iterative Deprotection and Coupling Cycles:

Deprotection: The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).

Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly freed N-terminus. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), often used with an additive such as hydroxybenzotriazole (B1436442) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to improve efficiency and minimize side reactions. Urnoium/aminium-based coupling reagents like HBTU, HATU, or HCTU are also widely employed for their high efficiency.

Side-Chain Protection: The reactive side chains of amino acids (e.g., the thiol of Cysteine, the amino group of Lysine) are protected with acid-labile groups (e.g., Trityl (Trt) for Cys, tert-butyloxycarbonyl (Boc) for Lys) to prevent unwanted side reactions during synthesis.

Cleavage and Deprotection: Once the entire peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid "cocktail," most commonly containing trifluoroacetic acid (TFA). novoprolabs.com Scavengers, such as triisopropylsilane (B1312306) (TIS) and water, are included to trap the reactive carbocations generated from the cleavage of protecting groups.

Purification: The crude peptide obtained after cleavage is purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), to isolate the desired full-length peptide from truncated or modified sequences. researchgate.net

Stereoselective and Enantioselective Methodologies in Nigrocin Peptide Synthesis

The synthesis of peptides like nigrocins demands strict control of stereochemistry, as the biological activity is highly dependent on the specific configuration of each chiral amino acid center.

Use of Enantiomerically Pure Building Blocks: The foundation of stereoselective peptide synthesis is the use of enantiomerically pure L- or D-amino acid derivatives. These are commercially available and produced through methods like enzymatic resolution or asymmetric synthesis.

Prevention of Racemization: Racemization, the loss of stereochemical integrity at the α-carbon, is a major challenge, particularly during the activation and coupling steps.

The use of carbodiimide (B86325) activators with additives like HOBt or HOAt effectively suppresses racemization by forming an active ester that is less prone to racemization than the corresponding oxazolone (B7731731) intermediate.

Uronium/aminium-based reagents (HATU, HBTU) are also highly effective at minimizing racemization, especially for sterically hindered amino acids or during challenging coupling steps.

The risk of racemization is highest for Cysteine and Histidine and when coupling to a C-terminal amino acid that is already part of the peptide chain. Careful selection of coupling reagents and reaction conditions is crucial to maintain stereochemical purity.

Challenges and Innovations in Nigrocin Total Synthesis

The synthesis of nigrocin peptides, especially longer sequences or those with complex features, presents several challenges:

Aggregation: During SPPS, growing peptide chains can aggregate due to intermolecular hydrogen bonding, leading to incomplete coupling and deprotection reactions and resulting in low yields and difficult purifications. This is particularly problematic for hydrophobic sequences, which are common in AMPs. Innovations to overcome this include the use of "difficult sequence" protocols, incorporating pseudoproline dipeptides, or using high-temperature synthesis conditions.

Disulfide Bond Formation: Many nigrocin peptides, such as those in the nigrocin-2 (B1578548) family, contain one or more disulfide bonds (e.g., the "Rana box" motif) that are critical for their structure and activity. researchgate.net The formation of these bonds is a post-SPPS step.

Method: After cleavage and purification of the linear peptide, the cysteine thiol groups are oxidized to form the disulfide bridge. Common methods include air oxidation, or the use of reagents like dimethyl sulfoxide (B87167) (DMSO), or potassium ferricyanide (B76249) (K3[Fe(CN)6]).

Challenge: For peptides with multiple cysteine pairs, regioselective disulfide bond formation is required. This is achieved by using orthogonal cysteine-protecting groups (e.g., Trt, Acm, StBu) that can be removed selectively, allowing for directed, stepwise disulfide bond formation.

Purification: The purification of crude synthetic peptides by RP-HPLC can be challenging due to the similar retention times of the desired product and deletion sequences or other impurities. Optimization of HPLC gradients and conditions is essential for obtaining highly pure peptide. researchgate.net

Semi-Synthesis and Late-Stage Functionalization of Nigrocin-1-OA3

Semi-synthesis and late-stage functionalization involve chemically modifying the fully assembled or naturally isolated peptide. This approach is valuable for creating derivatives without re-executing the entire total synthesis.

Chemoselective Ligation: Techniques like Native Chemical Ligation (NCL) allow for the joining of two smaller, unprotected peptide fragments. One fragment must have a C-terminal thioester, and the other an N-terminal cysteine. This method is powerful for synthesizing very long peptides or for introducing specific modifications at the ligation site.

Side-Chain Modification: The side chains of certain amino acids offer handles for selective modification. For example, the ε-amino group of lysine (B10760008) can be selectively acylated, alkylated, or conjugated to other molecules like fluorophores, biotin (B1667282), or polyethylene (B3416737) glycol (PEG) to study the peptide's mode of action or improve its pharmacokinetic properties.

N- or C-Terminal Modification: The termini of the peptide can be modified. The N-terminus can be acylated (e.g., with fatty acids to enhance membrane interaction) or pegylated. The C-terminus, if it is a carboxylic acid, can be converted to an amide or ester.

Development of this compound Analogs and Structural Variants

Creating analogs of a lead peptide like a nigrocin is a key strategy for improving its therapeutic potential by enhancing antimicrobial potency, reducing toxicity to host cells, or improving stability.

Rational Design Principles for Nigrocin Derivatives

The design of nigrocin analogs is guided by understanding the relationship between the peptide's structure and its biological function. Key physicochemical properties that are often modulated include cationicity, hydrophobicity, and amphipathicity.

Modulating Cationicity: The net positive charge of AMPs is crucial for their initial interaction with negatively charged bacterial membranes.

Strategy: Analogs can be designed by substituting neutral or acidic amino acids with basic residues like Lysine (Lys) or Arginine (Arg). For example, replacing a Serine or Glycine with a Lysine would increase the net positive charge.

Adjusting Hydrophobicity: The hydrophobicity of the peptide influences its ability to insert into and disrupt the lipid bilayer of the microbial membrane.

Enhancing Amphipathicity: The spatial separation of cationic/polar and hydrophobic residues, especially when the peptide adopts a secondary structure like an α-helix, is critical for membrane interaction.

Strategy: Helical wheel projections are used to visualize the distribution of residues. Analogs are designed to improve this separation. For example, in a helical peptide, one face can be populated with hydrophobic residues (e.g., Leu, Ile, Val) and the other with cationic/polar residues (e.g., Lys, Arg, Ser). A study on Nigrocin-PN showed that modifying the "Rana box" by substituting leucine (B10760876) residues altered its bactericidal abilities, highlighting the importance of this structural motif. researchgate.net

Improving Stability: Natural peptides can be susceptible to degradation by proteases.

Strategy: To enhance stability, analogs can be synthesized incorporating non-proteinogenic amino acids (e.g., D-amino acids, β-amino acids), or by cyclizing the peptide backbone (head-to-tail or side-chain cyclization).

The systematic application of these principles allows for the generation of a library of nigrocin analogs, which can then be screened to identify candidates with an optimized balance of high antimicrobial activity and low host cell toxicity.

Combinatorial Chemistry and Diversity-Oriented Synthesis of this compound Analogs

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for the rapid generation of large, diverse libraries of molecules. While standard solid-phase peptide synthesis (SPPS) is effective for creating specific, predetermined peptide sequences, combinatorial approaches allow for the systematic variation of amino acid residues at multiple positions within the this compound sequence, GIFLKVLGVGKKVLCGVSGLC. researchgate.net This enables the exploration of a vast chemical space to identify analogs with improved antimicrobial activity, selectivity, and stability.

Combinatorial Library Design:

The design of a combinatorial library of this compound analogs would involve selecting specific positions within the peptide chain for variation. Rational design principles, based on the known properties of AMPs, can guide this selection. encyclopedia.pub For instance, key positions influencing amphipathicity, net positive charge, and hydrophobicity would be targeted. nih.gov A common approach is to create a library of single amino acid-substituted analogs, where each residue of the native peptide is systematically replaced by other natural or unnatural amino acids. frontiersin.org

A hypothetical combinatorial library for this compound could involve variations at positions that are not highly conserved across the broader nigrocin family, or at residues known to be critical for membrane interaction. For example, substituting the leucine (L) and valine (V) residues with other hydrophobic amino acids could modulate the peptide's interaction with bacterial membranes. Similarly, altering the number and position of lysine (K) residues would directly impact the net positive charge, a crucial factor for the initial electrostatic attraction to negatively charged bacterial surfaces. nih.gov

Diversity-Oriented Synthesis (DOS):

Diversity-oriented synthesis takes the principles of combinatorial chemistry a step further by aiming to create structurally complex and diverse molecules, often incorporating non-peptidic scaffolds or unique conformational constraints. acs.orgnih.gov For this compound, a DOS approach could involve the introduction of "stapled peptides," where a hydrocarbon linker is used to enforce an α-helical conformation. acs.org This is particularly relevant as many AMPs, including nigrocins, are thought to adopt an α-helical structure upon interacting with bacterial membranes. mdpi.com By stabilizing this conformation, stapling can enhance proteolytic stability and target affinity.

A diversity-oriented approach could generate a library of this compound analogs with different staple lengths and positions, as well as variations in the amino acid sequence. This would allow for a comprehensive evaluation of how conformational rigidity and side-chain modifications collectively influence biological activity.

Strategy Description Potential Modifications for this compound Library Size Example
Positional Scanning Library Each position in the peptide is systematically substituted with a defined set of amino acids.Replace each amino acid of this compound with all 19 other proteinogenic amino acids.21 positions x 19 substitutions = 399 analogs
Alanine (B10760859) Scanning A subset of positional scanning where each residue is replaced by alanine to identify key residues for activity.Systematically substitute each residue of this compound with Alanine.21 analogs
Hydrophobicity/Charge Tuning Library Focus on varying hydrophobic and cationic residues to optimize amphipathicity.Substitute Leucine/Valine with other hydrophobic residues (e.g., Ile, Phe, Trp); Substitute Lysine with other cationic residues (e.g., Arg, Ornithine).Variable, depending on positions and substitutions chosen.
Stapled Peptide Library Introduction of a hydrocarbon staple to constrain the peptide into an α-helical conformation.Introduce (i, i+4) or (i, i+7) staples at various positions along the putative helical domains of this compound.Variable, depending on stapling positions and amino acid substitutions.

This table is illustrative and represents potential applications of combinatorial and diversity-oriented synthesis to this compound.

Chemoenzymatic Synthesis of this compound Modifications

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic reactions. beilstein-journals.org This approach is particularly valuable for introducing modifications that are challenging to achieve through purely chemical means, such as specific glycosylation patterns or the formation of complex macrocycles. researchgate.net

For this compound, chemoenzymatic strategies could be employed to generate analogs with enhanced stability and novel functionalities. While solid-phase peptide synthesis would be used to create the initial peptide backbone, enzymes would then be used for post-synthesis modifications. beilstein-journals.org

Enzymatic Modifications:

One of the key applications of chemoenzymatic synthesis in the context of AMPs is glycosylation. The attachment of sugar moieties to the peptide can improve solubility, increase resistance to proteases, and modulate interactions with biological targets. rsc.org Specific glycosyltransferases could be used to attach various sugars to serine, threonine, or asparagine residues introduced into the this compound sequence.

Another powerful chemoenzymatic tool is the use of thioesterase domains from nonribosomal peptide synthetases (NRPSs). These enzymes can catalyze the head-to-tail cyclization of linear peptides, a modification that can significantly enhance peptide stability and activity. beilstein-journals.org A linear precursor of this compound, synthesized chemically, could be cyclized using an appropriate thioesterase to create a novel macrocyclic analog.

Furthermore, enzymes such as lipases could be used to attach lipid chains (lipidation) to the peptide. rsc.org Lipidation increases the hydrophobicity of the peptide, which can enhance its interaction with and disruption of bacterial membranes.

Modification Type Enzyme Class Potential Application to this compound Anticipated Benefit
Glycosylation GlycosyltransferasesAttachment of monosaccharides or oligosaccharides to engineered Ser/Thr/Asn residues.Improved stability, solubility, and target selectivity.
Cyclization Thioesterases (from NRPS)Head-to-tail cyclization of the linear this compound peptide.Increased proteolytic stability and conformational rigidity.
Lipidation Lipases/AcyltransferasesCovalent attachment of fatty acid chains to the N-terminus or side chains.Enhanced membrane interaction and antimicrobial potency.
PEGylation TransglutaminasesSite-specific attachment of polyethylene glycol (PEG) chains.Increased half-life and reduced immunogenicity.

This table provides examples of chemoenzymatic modifications that could be applied to generate novel this compound analogs.

The strategic application of combinatorial chemistry, diversity-oriented synthesis, and chemoenzymatic modifications holds immense potential for the development of this compound-based antimicrobial agents. These approaches allow for a systematic and comprehensive exploration of its structure-activity landscape, paving the way for the discovery of next-generation antibiotics.

Advanced Structural Elucidation and Conformational Analysis of Nigrocin 1 Oa3

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Nigrocin-1-OA3 Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the de novo structure determination of organic molecules like this compound. A suite of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, including COSY, HSQC, HMBC, and NOESY, would be essential to piece together its molecular framework.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the carbon skeleton. To establish direct carbon-proton attachments, a Heteronuclear Single Quantum Coherence (HSQC) experiment is employed. The crucial long-range correlations between protons and carbons, typically over two to three bonds, are established through the Heteronuclear Multiple Bond Correlation (HMBC) experiment, which is instrumental in connecting different molecular fragments.

To probe the spatial proximity of protons, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is critical. The observation of NOE cross-peaks between specific protons provides through-space distance constraints, which are vital for determining the relative stereochemistry and preferred conformation of this compound in solution.

Table 1: Hypothetical ¹H and ¹³C NMR Data for a Key Structural Fragment of this compound

PositionδC (ppm)δH (ppm, mult., J in Hz)HMBC Correlations (H to C)NOESY Correlations (H to H)
1172.5-C2, C3-
255.24.50 (dd, 8.5, 4.5)C1, C3, C4H-3, H-4
335.82.10 (m), 1.90 (m)C1, C2, C4, C5H-2, H-4, H-5
478.13.85 (t, 8.0)C2, C3, C5, C6H-2, H-3, H-5
542.32.30 (m)C3, C4, C6, C7H-3, H-4, H-6

This table represents a hypothetical dataset to illustrate the type of information obtained from NMR spectroscopy.

Mass Spectrometry (MS/MS, HRMS) in this compound Primary and Secondary Structure Determination

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structural components through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

Tandem mass spectrometry (MS/MS) is particularly valuable for sequencing and identifying substructures within this compound. In an MS/MS experiment, the precursor ion corresponding to the protonated or deprotonated molecule is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to reveal the connectivity of different building blocks. This technique is especially crucial for identifying and locating modifications or substitutions within the core structure.

X-ray Crystallography for this compound Conformational and Stereochemical Insights

While NMR provides information about the solution-state conformation, X-ray crystallography offers an unparalleled, high-resolution view of the molecule in its solid, crystalline state. Obtaining a suitable single crystal of this compound would allow for the precise determination of bond lengths, bond angles, and torsion angles.

This technique is the gold standard for unambiguously determining the absolute stereochemistry of chiral centers within the molecule. The resulting three-dimensional crystal structure provides a static snapshot of the lowest energy conformation in the crystalline lattice, which serves as a crucial benchmark for comparison with solution-state conformations and computational models.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration and Secondary Structure of this compound

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are highly sensitive to the stereochemical features of a molecule. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine the absolute configuration of this compound by comparing the experimental spectrum with that of known compounds or with spectra predicted by quantum chemical calculations.

Furthermore, for larger molecules with defined secondary structures, such as peptides or macrolides, characteristic CD signals can provide information about the presence of structural motifs like α-helices, β-sheets, or specific turns. ORD, which measures the rotation of the plane of polarized light as a function of wavelength, provides complementary information and can also be used to establish the absolute configuration.

Computational Methods for this compound Conformational Space Exploration and Secondary Structure Prediction

Computational chemistry provides a powerful in silico approach to complement experimental data and to gain a deeper understanding of the conformational landscape of this compound. rti.org A variety of computational methods can be employed to explore the potential energy surface of the molecule and identify low-energy conformers. nih.gov

Molecular mechanics (MM) force fields can be used for rapid conformational searches to generate a broad range of possible structures. Subsequently, more accurate quantum mechanical methods, such as Density Functional Theory (DFT), can be used to optimize the geometries and calculate the relative energies of the most promising conformers. csic.esnih.gov

These computational models can be used to predict NMR chemical shifts, coupling constants, and NOEs for different conformers. csic.es By comparing these predicted parameters with the experimental data, it is possible to identify the most probable solution-state conformation or ensemble of conformations of this compound. This integrated approach, combining experimental and computational data, is essential for a comprehensive and accurate structural and conformational assignment.

Molecular and Cellular Mechanisms of Action of Nigrocin 1 Oa3

Target Identification and Validation Studies for Nigrocin-1-OA3

Target identification is a critical step in elucidating the mechanism of action of any bioactive compound. nih.gov For antimicrobial peptides like this compound, the primary target is often considered the microbial cell membrane. However, some AMPs can also translocate into the cell and interact with intracellular targets to inhibit essential processes like DNA replication, protein synthesis, or enzymatic activity. researchgate.net Identifying these potential intracellular targets requires a combination of proteomic, computational, and genetic approaches.

Proteomic strategies are powerful tools for identifying the direct molecular targets of bioactive small molecules and peptides. researchgate.netevotec.com These methods can pinpoint physical interactions between the compound and cellular proteins. While specific proteomic studies dedicated to this compound are not extensively documented, several established methodologies could be applied for its target deconvolution. frontiersin.org

One common method is affinity-based pull-down , often coupled with mass spectrometry. nih.gov This involves modifying the this compound peptide with a tag (like biotin) or using a photoaffinity linker that allows it to be selectively captured from a cell lysate along with its bound proteins. nih.govfrontiersin.org These captured proteins can then be identified using mass spectrometry, revealing potential direct targets.

Another approach is the drug affinity responsive target stability (DARTS) method. nih.gov This technique is based on the principle that when a compound binds to its target protein, it can increase the protein's stability and make it more resistant to breakdown by proteases. nih.gov By treating cell lysates with this compound and then with a protease, researchers can identify stabilized proteins that are potential targets.

The table below summarizes key proteomic techniques applicable for identifying protein targets of peptides like this compound.

Technique Principle Advantages Considerations
Affinity-Based Pull-Down A tagged version of the peptide is used to selectively isolate its binding partners from a cell lysate for identification by mass spectrometry. nih.govProvides direct evidence of physical binding; can capture a wide range of interaction types. nih.govRequires chemical modification of the peptide, which may alter its binding activity.
Photoaffinity Labeling A photoreactive group is incorporated into the peptide, which upon UV exposure, forms a covalent bond with its target, enabling subsequent isolation and identification. frontiersin.orgCaptures both high- and low-affinity interactions and can identify binding sites. nih.govSynthesis of the photo-probe can be complex; potential for non-specific crosslinking.
Drug Affinity Responsive Target Stability (DARTS) Exploits the change in a protein's thermal or proteolytic stability upon ligand binding. Stabilized proteins are identified as potential targets. nih.govLabel-free approach that does not require modification of the compound. nih.govMay not detect all binding events, particularly those that do not significantly alter protein stability.
Targeted Degradomics (TGDO) Utilizes Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific target proteins, which are then identified through quantitative proteomics. nih.govCan identify targets even for compounds with weak binding affinity; provides functional validation of the target. nih.govRequires the design and synthesis of a specific PROTAC molecule for the compound of interest. nih.gov

Computational methods provide a complementary, non-experimental approach to predict potential protein targets. These strategies are broadly categorized as ligand-based or structure-based.

Ligand-Based Approaches: These methods rely on the principle that molecules with similar structures often have similar biological activities. If other peptides with a similar amino acid sequence or structure to this compound are known to interact with specific targets, it can be inferred that this compound may share those targets. This requires a database of known peptide-protein interactions.

Structure-Based Approaches (e.g., Molecular Docking): If the three-dimensional structure of this compound is known or can be accurately predicted, computational docking simulations can be performed. This involves modeling the interaction of the peptide with the known structures of a library of potential protein targets. The simulations calculate the binding affinity and identify the most likely binding pose, predicting which proteins are the most probable targets. The secondary structure of many AMPs from the Nigrocin family is predicted to be an all-α conformation, a key piece of data for such modeling. nih.gov

Genetic screens are an unbiased, high-throughput method to identify genes and cellular pathways that are affected by a bioactive compound or that are essential for its activity. mdpi.comnih.gov These forward genetics approaches modulate the expression of a large number of genes and then identify which of these modifications confers resistance or sensitivity to the compound . synthego.com

A common modern technique is the CRISPR-Cas9-mediated loss-of-function screen . synthego.com In this method, a library of guide RNAs is introduced into a population of cells, with each guide RNA programmed to knock out a specific gene. The cell population is then exposed to this compound. Genes whose knockout results in increased cell survival are identified as potential targets or essential components of pathways that the peptide exploits to induce cell death. synthego.com Conversely, genes whose knockout increases sensitivity to the peptide may be part of protective or resistance pathways. nih.gov Such screens can systematically map the functional networks and pathways that interact with a given compound. nih.gov

Membrane Interaction and Disruption Mechanisms of this compound

The primary mechanism of action for most frog skin AMPs is the permeabilization and disruption of microbial cell membranes. imrpress.com This lytic activity is generally attributed to three common features of these peptides: a net positive charge, a high percentage (at least 50%) of hydrophobic amino acids, and the ability to form an amphipathic structure (often an alpha-helix) when they interact with a lipid membrane. imrpress.com

The interaction of an AMP with a lipid bilayer is a dynamic process influenced by the properties of both the peptide and the membrane. Biophysical studies are used to characterize this interaction. Although specific studies on this compound are limited, the behavior of related peptides suggests a multi-step process.

Electrostatic Attraction: The peptide, being cationic, is initially attracted to the negatively charged components often found in microbial membranes (e.g., phosphatidylglycerol).

Hydrophobic Insertion and Conformational Change: Upon binding to the membrane surface, the peptide undergoes a conformational change, typically folding into an amphipathic α-helix. nih.gov This structure places hydrophobic amino acid residues on one face of the helix and hydrophilic residues on the other, facilitating its insertion into the lipid bilayer.

Techniques such as circular dichroism (CD) spectroscopy are used to confirm this conformational change from a random coil in aqueous solution to an α-helical structure in a membrane-mimicking environment. researchgate.net The fluidity of the membrane is also a critical factor, as it can modulate the ability of the peptide to bind and insert, thereby affecting its pore-forming efficiency. mdpi.com

Following membrane insertion, AMPs typically self-assemble to form pores that disrupt the membrane's integrity. embopress.orgembopress.org This allows for the uncontrolled passage of ions and small molecules, leading to the dissipation of electrochemical gradients, loss of cellular contents, and ultimately, cell death. nih.gov

For many frog AMPs, the "toroidal pore" or "proteolipidic pore" model is widely accepted. imrpress.com In this model, the inserted peptides aggregate and induce the lipid monolayers to bend continuously from the outer leaflet to the inner leaflet, creating a pore that is lined by both the peptides and the lipid head groups. nih.gov

The process is concentration-dependent:

At a threshold concentration , peptides accumulate on the membrane surface and insert to form transient toroidal pores. imrpress.com

At a second, higher threshold concentration , these pores may fuse or expand, leading to a more catastrophic loss of membrane integrity that resembles the action of a detergent. imrpress.com

The size of the pores formed can be a crucial determinant of the cellular response and the efficiency of the lytic mechanism. mdpi.comnih.gov

Enzyme Inhibition and Activation Mechanisms by this compound (e.g., ATP Synthase)

Current scientific literature lacks specific details regarding the direct enzyme inhibition or activation mechanisms of this compound. While it is classified as an antimicrobial peptide, and some peptides in this class have been shown to interact with enzymes, specific studies on this compound's enzymatic targets are not publicly available. Antimicrobial peptides from amphibians can, in some cases, interfere with essential bacterial enzymes. For instance, some polyphenolic compounds and other amphibian peptides have been found to inhibit F-type ATP synthases in bacteria, which are crucial for energy production. nih.gov However, no such specific activity has been documented for this compound.

Modulation of Cellular Signaling Pathways by this compound

Detailed investigations into the modulation of cellular signaling pathways by this compound are not present in the current body of scientific research. The primary mechanism of action for many antimicrobial peptides is membrane disruption, but effects on intracellular signaling can also occur, though this has not been specifically studied for this compound.

Effects on Gene Expression and Transcriptional Regulation by this compound

There is no available research data on the effects of this compound on gene expression or transcriptional regulation in either prokaryotic or eukaryotic cells. The regulation of gene expression is a complex process involving transcription factors and regulatory DNA sequences. youtube.comnih.gov While some small molecules can be designed to target specific DNA sequences and regulate gene expression, this has not been explored for this compound. nih.govyoutube.com

Impact on Protein Post-Translational Modifications by this compound

Information regarding the impact of this compound on protein post-translational modifications is not available in published literature. Post-translational modifications, such as phosphorylation or the addition of chemical groups, are critical for protein function and cellular signaling. youtube.com For example, the regulation of eukaryotic initiation factor 2 (eIF-2) through phosphorylation can halt protein synthesis. youtube.com However, any potential influence of this compound on such processes remains uninvestigated.

Cellular Localization and Subcellular Distribution of this compound

There are no specific studies detailing the cellular localization or subcellular distribution of this compound. The localization of a molecule within a cell is crucial to its function. For membrane-active peptides, the initial interaction is with the cell membrane. genome.gov Some antimicrobial peptides are known to translocate across the membrane to reach intracellular targets. mdpi.com However, the specific subcellular fate of this compound after its initial interaction with a cell has not been determined.

Bioenergetic and Metabolic Impact of this compound on Cellular Processes

The bioenergetic and metabolic impact of this compound on cellular processes has not been documented. A cell's metabolic state, including processes like glycolysis and glutamine metabolism, is fundamental to its survival and function. mdpi.com Molecules that disrupt key metabolic pathways, such as nitric oxide, can have profound effects on cellular bioenergetics. nih.gov For antimicrobial peptides, a common mechanism that indirectly affects metabolism is the disruption of the cell membrane, leading to a loss of ion gradients and subsequent depletion of cellular energy reserves. However, direct studies on the metabolic consequences of this compound exposure are not available.

Structure Activity Relationship Sar Studies of Nigrocin 1 Oa3 and Its Analogs

Identification of Pharmacophores and Key Functional Groups in Nigrocin-1-OA3 Activity

A pharmacophore is the specific three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. plos.org For antimicrobial peptides like this compound, the pharmacophore is not a single, rigid structure but rather a collection of key functional groups and their spatial orientation upon interaction with a bacterial membrane. The primary sequence of this compound is GIFLKVLGVGKKVLCGVSGLC . mdpi.com Analysis of this sequence reveals several critical functional groups that constitute its pharmacophore.

Cationic Groups: The peptide possesses a net positive charge, a hallmark of most AMPs, which is crucial for the initial electrostatic attraction to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides, teichoic acids). In this compound, this charge is provided by the two lysine (B10760008) (K) residues at positions 6 and 12. These positively charged amino groups are primary points of interaction.

Hydrophobic Groups: A significant portion of the peptide (over 50%) is composed of hydrophobic residues, including Glycine (G), Isoleucine (I), Phenylalanine (F), Leucine (B10760876) (L), and Valine (V) . These nonpolar side chains are essential for inserting the peptide into the hydrophobic core of the bacterial lipid bilayer, which ultimately leads to membrane disruption. mdpi.com

The "Rana Box" Motif: A defining feature of many anuran peptides, including those in the nigrocin family, is the C-terminal disulfide-bridged loop known as the "Rana box". mdpi.com In this compound, this is formed by the disulfide bond between Cysteine-15 (C15) and Cysteine-21 (C21) , creating a heptapeptide (B1575542) loop (CGVSGLC). This structural constraint is vital for maintaining a specific conformation, reducing toxicity, and influencing antimicrobial potency. researchgate.net Studies on related nigrocins have shown that this disulfide bond is important for stability and activity. mdpi.comresearchgate.net

The biological activity of this compound arises from the amphipathic structure it adopts, typically an α-helix, in a membrane environment. researchgate.net This conformation segregates the cationic lysine residues onto one face of the helix and the hydrophobic residues onto the opposite face. This spatial arrangement is the core pharmacophoric model for membrane-active AMPs.

Pharmacophoric FeatureContributing Residues in this compoundPutative Role in Activity
Cationic CentersLysine (K) at positions 6, 12Initial electrostatic attraction to negatively charged bacterial membranes.
Hydrophobic FaceIsoleucine (I), Phenylalanine (F), Leucine (L), Valine (V), Glycine (G)Insertion into and disruption of the lipid bilayer core.
Structural Anchor (Rana Box)Cysteine (C) at positions 15 and 21Forms a disulfide bond that stabilizes the peptide's conformation and modulates activity/toxicity. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For antimicrobial peptides, QSAR models can predict the antimicrobial potency of novel sequences, guiding the design of analogs with improved efficacy. rsc.orgresearchgate.net

While specific QSAR models for the this compound series are not available in public literature, a typical approach would involve the following steps:

Creation of a Peptide Library: A series of this compound analogs would be synthesized with systematic variations in amino acid sequence.

Biological Testing: The antimicrobial activity (e.g., Minimum Inhibitory Concentration, MIC) of each analog against target bacteria would be determined experimentally.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each peptide. These descriptors quantify various physicochemical properties such as hydrophobicity, net charge, molecular weight, isoelectric point, and structural parameters like helical content and hydrophobic moment.

Model Building and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates a subset of the most relevant descriptors with the observed biological activity. nih.gov The model's predictive power would then be rigorously validated.

A hypothetical QSAR model might take the form of an equation like: log(1/MIC) = c0 + c1(Hydrophobicity) + c2(Net Charge) - c3*(Molecular Weight)

The following table illustrates the type of data that would be used to construct a QSAR model for a hypothetical series of this compound analogs.

AnalogSequenceNet ChargeHydrophobicity (H)Hydrophobic Moment (µH)MIC (µM) vs. S. aureus
This compound (WT)GIFLKVLGVGKKVLCGVSGLC+2-0.1500.45Data not available
Analog 1 (Hypothetical)GIFLKA LGVGKKALCGVSGLC+2-0.1000.5516
Analog 2 (Hypothetical)GIFLKVLGVGKKVLAGVSGLA+2-0.0850.4832
Analog 3 (Hypothetical)GIFLKVLGVGKKK LCGVSGLC+3-0.2500.408

Note: Values for analogs are hypothetical and for illustrative purposes only.

Stereochemical Determinants of this compound Biological Activity

Stereochemistry plays a critical role in the function of most biologically active molecules. Peptides are composed of amino acids, which are chiral molecules (with the exception of glycine). In nature, proteins and peptides are almost exclusively composed of L-amino acids.

Key impacts of stereochemical modifications include:

Proteolytic Stability: D-amino acid-containing peptides are highly resistant to degradation by proteases, which are stereospecific for L-amino acid substrates. This can significantly increase the peptide's half-life in a biological system. mdpi.comnih.gov

Activity Retention: Because the primary target is the lipid bilayer, which is not chiral, many AMPs with full or partial D-amino acid substitution retain or even enhance their antimicrobial activity. mdpi.com

Natural Occurrence: Some amphibians produce epimers (peptides differing by a single L- to D-amino acid substitution) as a natural strategy to enhance the efficacy of their chemical defenses. uclan.ac.uk

While specific studies on D-amino acid substituted this compound are not documented, research on other anuran peptides provides a clear precedent for the importance of stereochemistry.

Modification TypeExampleAnticipated Effect on this compoundRationale
Single L- to D-SubstitutionL-Lys6 → D-Lys6Increased stability, likely retained activity.Confers resistance to proteolysis while maintaining charge and general structure. mdpi.com
Full L- to D-Isomer (Enantiomer)All L-residues → All D-residuesGreatly increased stability, likely retained activity.The mirror-image peptide would form a left-handed α-helix but maintain its amphipathic character, allowing membrane interaction. mdpi.com

Impact of Amino Acid Substitutions and Modifications on this compound Target Engagement and Efficacy

Modifying the amino acid sequence of this compound is the most direct way to alter its biological activity. Substitutions can fine-tune properties like charge, hydrophobicity, helicity, and target specificity. mdpi.com The effects of such changes can be inferred from studies on closely related nigrocin peptides.

These findings highlight that the Rana box is a crucial modulating domain. Disrupting the disulfide bond can be detrimental, but replacing the entire loop with a suitable hydrophobic residue can be beneficial, suggesting a complex relationship between stability, structure, and activity.

The following table summarizes key research findings on nigrocin analogs and their implications for modifying this compound.

Peptide / AnalogModification from Parent PeptideEffect on Physicochemical PropertiesImpact on Biological ActivityReference
Nigrocin-HLMReplacement of C-terminal "Rana box" with Phenylalanine (F).Increased α-helicity; reduced hydrophobicity.Significantly enhanced bactericidal activity against MRSA strains, both in vitro and in vivo. nih.gov
Nigrocin-PN (Cys→Leu)Replacement of Cysteine residues in the "Rana box" with Leucine.Elimination of disulfide bond.Reduced antimicrobial activity. researchgate.net
Nigrocin-PN (ΔRana box)Deletion of the entire "Rana box".Loss of C-terminal cyclic structure.Peptide became inactive. mdpi.com
Aurein 1.2 AnalogSubstitution to increase net positive charge from +1 to +5.Increased cationicity.Increased antibacterial activity against P. aeruginosa, S. aureus, and E. coli. nih.gov

Preclinical Pharmacological and Biological Activities of Nigrocin 1 Oa3 in Vitro and in Vivo Models

In Vivo Efficacy Studies of Nigrocin-1-OA3 in Animal Models

In vivo studies are essential to evaluate the therapeutic potential of a compound in a living organism, providing insights into its efficacy and behavior within a complex biological system.

Based on available scientific literature, no in vivo efficacy studies using animal models have been published for the specific peptide this compound. Therefore, information on the selection and validation of disease models for its assessment is not available.

Efficacy Endpoints and Biomarker Modulation in this compound Treated Animals

No studies describing the use of this compound in animal models of disease are publicly accessible. Consequently, there is no data on relevant efficacy endpoints or how the compound may modulate specific biomarkers in response to treatment.

Comparative Efficacy of this compound Against Standard Research Probes in Animal Models

There are no published preclinical studies comparing the efficacy of this compound against any standard research probes or existing therapeutic agents in animal models.

Immunomodulatory Activities of this compound in Preclinical Models

While some databases categorize this compound as potentially having immunomodulatory properties, no specific preclinical studies detailing these activities have been found. frontiersin.org The nature and extent of any such effects, and the models in which they might have been observed, are not documented in available scientific literature.

Computational and Theoretical Investigations of Nigrocin 1 Oa3

Molecular Docking and Dynamics Simulations of Nigrocin-1-OA3-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a peptide, and its biological target, typically a microbial cell membrane or a specific protein. nih.govnih.gov For antimicrobial peptides like this compound, these simulations can reveal the preferred binding orientation, the stability of the peptide-target complex, and the conformational changes that occur upon binding. nih.gov

Molecular Docking: This technique predicts the most likely binding mode of a peptide to a receptor. For this compound, docking studies would likely target the lipid bilayer of bacterial membranes. The peptide would be docked against models of Gram-positive (with peptidoglycan and teichoic acids) and Gram-negative (with lipopolysaccharide) bacterial membranes. The results would yield a binding energy score, indicating the affinity of the peptide for the membrane, and visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. While specific docking studies on this compound are not published, research on other AMPs has shown that the initial electrostatic interactions are often driven by the attraction between the cationic residues of the peptide and the anionic components of the bacterial membrane.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a dynamic view of the peptide-membrane interaction over time. nih.govmdpi.com These simulations model the movements of atoms and molecules, offering insights into how the peptide inserts into and potentially disrupts the membrane. olemiss.edu For a peptide like this compound, MD simulations could illustrate the process of pore formation, membrane thinning, or other disruptive mechanisms. Studies on related peptides, such as Nigrocin-2 (B1578548), suggest that they adopt an α-helical structure in a membrane-mimicking environment, which is a key feature for membrane disruption. nih.gov MD simulations can also help identify crucial amino acid residues that are key for the peptide's antimicrobial activity.

Quantum Chemical Calculations for this compound Reactivity and Electronic Structure

Quantum chemical calculations delve into the electronic structure of molecules to understand their reactivity and properties at a sub-atomic level. These methods can be applied to peptides like this compound to analyze their electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and the reactivity of individual atoms. This information is valuable for understanding the peptide's interaction with its environment and for designing more potent analogues.

The distribution of charges on the surface of this compound, which can be calculated using quantum chemistry, is crucial for its initial attraction to the negatively charged bacterial membrane. Furthermore, understanding the electronic properties can aid in predicting sites of potential chemical modification to enhance activity or stability.

In Silico Prediction of this compound Physicochemical and Biological Properties

Various online tools and servers can predict the physicochemical and biological properties of a peptide based on its amino acid sequence. nih.govajchem-a.comnih.gov These predictions are instrumental in the initial characterization of a novel peptide like this compound and can guide its subsequent experimental validation.

Key predicted properties for antimicrobial peptides include:

Hydrophobicity and Hydrophobic Moment: These parameters are critical for the peptide's interaction with and disruption of the cell membrane. A certain level of hydrophobicity is required for the peptide to partition into the membrane, while the hydrophobic moment predicts the amphipathicity of its helical structure.

Secondary Structure: Predictions can indicate the propensity of the peptide to form α-helices or β-sheets, which are common structural motifs for AMPs. Circular dichroism studies on the related Nigrocin-2 have confirmed its tendency to form an α-helical structure in membrane-mimicking environments. nih.gov

Stability: In silico tools can estimate the peptide's stability, for instance, by calculating its instability index.

The following table presents a comparative in silico analysis of physicochemical properties for various Nigrocin peptides, providing a predictive context for this compound.

Peptide NameOriginMolecular Weight (Da)Theoretical pI
Nigrocin-4NPelophylax nigromaculatus1495.8 - 4876.95.26
Nigrocin-3NPelophylax nigromaculatus1495.8 - 4876.94.00
Nigrocin-6NPelophylax nigromaculatus1495.8 - 4876.98.02 - 10.06
Amurin-3AMRana amurensis1487.8 - 3857.57.94 - 12.60
Amurin-4AMRana amurensis1487.8 - 3857.57.94 - 12.60
Nigrocin-1-OR2Odorrana rotodora--
Nigrocin-1-OW2Odorrana wuchuanensis--
Nigrosin-OG16Odorrana grahami--
Nigrosin-MG3Odorrana margaretae--

Data sourced from a study on antimicrobial peptides from three frog species and commercial suppliers. mdpi.comnovoprolabs.comnovoprolabs.comuniprot.orguniprot.org

Cheminformatics Analysis of this compound Chemical Space and Peptide Design Principles

Cheminformatics applies computational methods to analyze large datasets of chemical compounds to identify structure-activity relationships (SAR). rsc.orgchemrxiv.org In the context of this compound, cheminformatics can be used to compare its sequence and predicted properties with those of thousands of other known antimicrobial peptides in databases like the Database of Anuran Defense Peptides (DADP).

This analysis helps in:

Identifying Conserved Motifs: The "Rana box," a C-terminal cyclic motif found in many frog-derived peptides, is a key structural feature. Studies on Nigrocin-PN have shown that this motif is crucial for reducing toxicity without compromising antibacterial ability. nih.goviiitd.edu.innih.gov The presence and characteristics of such motifs in this compound would be a central point of cheminformatic analysis.

Guiding Peptide Design: By understanding the SAR within the Nigrocin family and other AMPs, new peptide analogues can be designed. For example, amino acid substitutions can be made to enhance amphipathicity, increase net charge, or improve stability. The effects of these modifications can be predicted in silico before undertaking costly and time-consuming peptide synthesis and testing.

Defining the Chemical Space: Cheminformatics helps to define the "chemical space" of Nigrocin-like peptides, which encompasses the range of possible physicochemical properties (e.g., hydrophobicity, charge, size) that are associated with antimicrobial activity. This understanding provides a roadmap for designing novel peptides with desired attributes.

Advanced Analytical Methodologies for Nigrocin 1 Oa3 Research

Chromatographic Techniques (e.g., HPLC, SFC) for Nigrocin-1-OA3 Quantification and Purity Assessment

Chromatographic methods are fundamental for isolating and quantifying peptides like this compound, ensuring that a pure and well-characterized compound is used for further studies. jpt.com High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two powerful techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary and most widely used method for assessing peptide purity. altabioscience.commtoz-biolabs.com For peptides, Reverse-Phase HPLC (RP-HPLC) is the most common mode. mtoz-biolabs.com This technique separates molecules based on their hydrophobicity.

Principle : In RP-HPLC, the sample containing this compound is passed through a column packed with a non-polar stationary phase (e.g., C18-bonded silica). mtoz-biolabs.comcreative-proteomics.com A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used to elute the sample components. peptide.com Peptides with greater hydrophobicity interact more strongly with the stationary phase and thus have longer retention times.

Methodology : A gradient is typically used, where the percentage of the organic solvent in the mobile phase is gradually increased. This allows for the elution of peptides with varying degrees of hydrophobicity. Trifluoroacetic acid (TFA) is often added to the mobile phase as an ion-pairing agent to improve peak shape and resolution. peptide.com

Detection : The eluted peptides are commonly detected using a UV detector. The peptide bond absorbs strongly at wavelengths around 215-220 nm, making this a suitable wavelength for detecting all peptide species present. altabioscience.comcreative-proteomics.com The purity is determined by calculating the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram. jpt.com

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a compelling alternative to HPLC for peptide analysis, offering significant advantages in speed and environmental friendliness. tandfonline.comnih.gov

Principle : SFC uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. tandfonline.com Supercritical fluids have properties intermediate between those of a liquid and a gas, offering low viscosity and high diffusivity, which allows for faster separations and higher efficiency. tandfonline.com

Advantages : Compared to HPLC, SFC can achieve separations up to five times faster. nih.gov The use of CO₂ also reduces the consumption of organic solvents, making it a "greener" technology. jascoinc.com SFC provides a wide choice of stationary phases and operating parameters, allowing for a broad range of selectivity in separating peptides, from small dipeptides to larger ones. tandfonline.comperlan.com.pl

Application : SFC is effective for both analytical and preparative scale purification of peptides. Modifiers (like methanol) and additives are often added to the CO₂ mobile phase to successfully separate polar compounds like peptides. tandfonline.comresearchgate.net

Table 1: Illustrative HPLC Purity Assessment for a Synthesized Batch of this compound

Peak No.Retention Time (min)Peak AreaArea %Identity
18.5415,2341.1Impurity A (e.g., truncated sequence)
212.181,345,67897.6This compound
313.0518,9501.3Impurity B (e.g., deletion sequence)

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for this compound Metabolite and Sequence Profiling

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are indispensable for detailed structural characterization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for confirming the primary sequence of peptides and identifying any post-translational modifications (PTMs). thermofisher.comyoutube.com

Principle : This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. nih.gov A protein or large peptide is first enzymatically digested into smaller peptide fragments (e.g., using trypsin). youtube.com These fragments are then separated by LC and introduced into the mass spectrometer.

Sequencing : In the mass spectrometer, a specific peptide ion (the precursor ion) is selected and fragmented, typically through collisionally activated dissociation (CAD). sepscience.com This fragmentation occurs predictably along the peptide backbone, generating a series of fragment ions (mainly b- and y-ions). sepscience.com The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing the peptide sequence to be reconstructed. eurofins.com This process confirms the identity of this compound and can detect any variations from the expected sequence. youtube.com

Gas Chromatography-Mass Spectrometry (GC-MS)

The application of GC-MS to peptide analysis is more limited than LC-MS due to the non-volatile nature of peptides. americanpeptidesociety.org However, it serves specific analytical purposes.

Principle : GC separates compounds based on their volatility. americanpeptidesociety.org To be analyzed by GC, peptides or their constituent amino acids must first be chemically modified (derivatized) to make them volatile. americanpeptidesociety.orgacs.org

Applications : GC-MS is not typically used for sequencing large peptides but is highly effective for amino acid analysis. After hydrolyzing a peptide into its individual amino acids, these can be derivatized and analyzed by GC-MS to accurately determine the amino acid composition of this compound. nih.gov This can be a valuable quality control step. It can also be used to study small peptide derivatives or specific degradation products. americanpeptidesociety.org

Table 2: Example of Peptide Fragment Analysis by LC-MS/MS for a this compound Fragment

Fragment Ion Typem/z DetectedInferred Amino Acid Sequence
b2215.15Gly-Leu
b3328.23Gly-Leu-Val
y1175.12Arg
y2274.19Lys-Arg
y3403.28Ala-Lys-Arg

High-Throughput Screening (HTS) Assays for this compound Discovery and Optimization

High-Throughput Screening (HTS) is a crucial methodology in drug discovery that allows for the rapid testing of thousands or even millions of compounds. benthamdirect.com For peptides like this compound, which may have therapeutic potential (e.g., as an antimicrobial), HTS is essential for both initial discovery and subsequent optimization. creative-biolabs.comresearchgate.net

Discovery : HTS can be used to screen large peptide libraries to identify novel bioactive peptides. nih.gov Peptide libraries can be generated synthetically using combinatorial chemistry or through biological display technologies. benthamdirect.com These libraries are then tested for a specific activity, such as the ability to kill bacteria or inhibit an enzyme. For instance, a luminescence-based assay can be used where light production by bacteria is dependent on their viability; a decrease in light indicates antimicrobial activity. nih.gov

Optimization : Once a lead peptide like this compound is identified, HTS can be used to optimize its properties. This involves creating a new library of peptides with systematic variations of the original sequence (e.g., substituting individual amino acids). These variants are then screened to identify modifications that enhance activity, improve stability, or reduce toxicity. researchgate.net

Assay Formats : Various HTS-compatible assays are available. Colorimetric assays, such as those using resazurin, are cost-effective and can rapidly assess the antimicrobial activity of a large number of peptides simultaneously. nih.gov The SPOT synthesis technique allows for the rapid, parallel synthesis of peptide arrays on cellulose (B213188) membranes, which can then be directly tested for activity. nih.gov

Table 3: Example HTS Data for Optimization of this compound Analogs

Compound IDModification (vs. This compound)Antimicrobial Activity (% Inhibition)
This compoundParent Peptide65%
NG-A4Alanine (B10760859) at Position 478%
NG-K7Lysine (B10760008) at Position 742%
NG-W11Tryptophan at Position 1191%

Radiosynthesis and Isotopic Labeling of this compound for Biological Tracing and Imaging Studies

To study the behavior of this compound in a biological system, it is often necessary to label it with an isotope. This can be either a radioactive isotope for imaging studies or a stable heavy isotope for quantitative analysis.

Radiosynthesis for PET Imaging

Radiolabeling a peptide allows for its non-invasive visualization and quantification in vivo using techniques like Positron Emission Tomography (PET). rsc.org

Methodology : Peptides are labeled with positron-emitting radionuclides such as fluorine-18 (B77423) (¹⁸F), gallium-68 (B1239309) (⁶⁸Ga), or copper-64 (⁶⁴Cu). acs.orgfrontiersin.org This is often achieved by attaching a chelating agent (e.g., DOTA) to the peptide, which can then securely bind the metallic radioisotope. acs.org The entire radiosynthesis process, including purification by HPLC, is typically automated and performed rapidly to minimize decay of the radionuclide. nih.govnih.gov

Application : A radiolabeled version of this compound could be injected into a living subject to study its pharmacokinetics—how it is absorbed, distributed, metabolized, and excreted. It can also be used to visualize whether the peptide accumulates at a specific target site, such as a tumor or an area of infection, providing crucial information for its development as a therapeutic or diagnostic agent. frontiersin.org

Stable Isotopic Labeling (SIL)

SIL involves replacing one or more atoms in the peptide with their non-radioactive heavy isotopes, such as replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H (deuterium). jpt.comproteogenix.science

Principle : SIL peptides are chemically identical to their natural counterparts but have a higher mass, which can be distinguished by a mass spectrometer. jpt.com They are synthesized using amino acids that have been enriched with heavy isotopes. lifetein.com

Applications : The primary use of SIL peptides is as internal standards for highly accurate quantification in complex biological samples like plasma or tissue extracts. creative-peptides.com A known amount of the labeled this compound is "spiked" into a sample. The ratio of the mass spectrometer signal from the native (light) peptide to the labeled (heavy) standard allows for precise quantification of the native peptide, correcting for sample loss during preparation and analysis. proteogenix.science This is a critical tool in proteomics, metabolic studies, and pharmacokinetic analyses. jpt.comcreative-peptides.com

Table 4: Common Isotopes Used in Peptide Labeling and Their Applications

IsotopeTypePrimary ApplicationDetection Method
¹⁸F (Fluorine-18)RadioactivePET ImagingPET Scanner
⁶⁸Ga (Gallium-68)RadioactivePET ImagingPET Scanner
¹³C (Carbon-13)StableQuantitative Mass Spectrometry, NMRMass Spectrometer, NMR
¹⁵N (Nitrogen-15)StableQuantitative Mass Spectrometry, NMRMass Spectrometer, NMR
²H (Deuterium)StablePharmacokinetic Studies, Metabolic TracingMass Spectrometer

Future Research Directions and Applications of Nigrocin 1 Oa3 As a Research Tool

Development of Nigrocin-1-OA3 as a Chemical Probe for Target Validation in Biological Systems

The development of this compound into a chemical probe offers a promising avenue for elucidating its precise molecular targets and mechanisms of action. While the primary mode of action for many antimicrobial peptides involves the disruption of microbial cell membranes, the specific interactions and downstream effects can be further clarified using a probe-based approach. nih.gov

Future research could focus on modifying the this compound peptide with reporter molecules, such as fluorescent dyes or biotin (B1667282) tags. These tagged versions would allow for the visualization and tracking of the peptide's interaction with bacterial and fungal cells. By observing the localization of the probe, researchers could validate whether the peptide's primary target is indeed the cell membrane or if it interacts with specific membrane components or even intracellular targets.

Furthermore, a chemical probe based on this compound could be employed in pull-down assays to identify binding partners within the microbial proteome or lipidome. This would provide invaluable data on the specific molecules that this compound interacts with, moving beyond the general model of membrane disruption to a more detailed understanding of its target specificity.

Exploration of this compound for Novel Biological Pathway Delineation and Discovery

Beyond its direct antimicrobial action, this compound may influence various biological pathways in microorganisms. Its interaction with the cell membrane could trigger a cascade of cellular responses that are not yet fully understood. Investigating these effects could lead to the delineation of novel biological pathways.

Transcriptomic and proteomic studies on microbes treated with sub-lethal concentrations of this compound could reveal changes in gene and protein expression profiles. Such studies might uncover stress response pathways, alterations in metabolic pathways, or the activation of defense mechanisms within the target organisms. This approach could lead to the discovery of previously unknown roles for certain genes and proteins in microbial survival and pathogenesis.

The structural features of this compound, including its amphipathic α-helical conformation, are key to its function. nih.gov By studying how this structure interacts with and perturbs microbial systems, researchers may uncover novel aspects of membrane biology and the cellular processes that are dependent on membrane integrity.

Prospects for this compound as a Scaffold for Rational Peptide Design (pre-clinical stage)

The native structure of this compound serves as an excellent starting point for the rational design of novel peptides with enhanced antimicrobial properties or novel functionalities. The field of peptide engineering has demonstrated success in modifying natural antimicrobial peptides to improve their efficacy and reduce potential toxicity. japsonline.comrsc.org

One key structural feature of many anuran antimicrobial peptides is the "Rana box," a highly conserved heptapeptide (B1575542) motif at the C-terminus that includes a disulfide bridge. frontiersin.org Studies on other nigrocin peptides have shown that modification or even removal of this motif can significantly impact the peptide's antimicrobial and hemolytic activity. frontiersin.orgnih.gov The disulfide bridge in this compound, formed between Cys15 and Cys21, is crucial for its cyclic structure and likely plays a significant role in its biological activity. nih.govcpu-bioinfor.org

Future research could involve the systematic substitution of amino acids within the this compound sequence to explore structure-activity relationships. For instance, altering the charge and hydrophobicity of the peptide can modulate its interaction with microbial membranes. researchgate.net Computational tools and predictive models can be employed to guide the design of synthetic analogs with improved therapeutic indices. unist.hr Such rationally designed peptides, based on the this compound scaffold, could be optimized for increased potency against specific pathogens, including multi-drug resistant strains, and reduced toxicity to host cells. frontiersin.orgrsc.org

Integration of this compound Research with Systems Biology and Omics Data for Comprehensive Understanding

A systems biology approach, integrating various "omics" datasets, would provide a holistic view of the biological impact of this compound. By combining genomics, transcriptomics, proteomics, and metabolomics data from microbes exposed to the peptide, a comprehensive model of its mechanism of action and the resulting cellular perturbations can be constructed.

For example, transcriptomic data can identify genes that are up- or down-regulated in response to this compound, while proteomic data can confirm changes at the protein level. Metabolomic analysis can then reveal alterations in metabolic pathways, providing a functional readout of the peptide's effects. This integrated approach can help to build a detailed network of the molecular interactions and pathways affected by this compound.

Furthermore, genomic data from the source organism, Odorrana andersonii, can provide insights into the evolution and diversity of nigrocin peptides. mdpi.com Understanding the genetic basis for the production of these peptides can inform bioengineering efforts to produce them in larger quantities for research and potential therapeutic applications.

Comparative Studies of this compound with Other Amphibian Antimicrobial Peptides and Synthetic Analogs

To fully appreciate the unique properties and potential of this compound, it is essential to conduct comparative studies with other amphibian antimicrobial peptides and their synthetic derivatives. Such studies would benchmark its activity and provide a basis for understanding the structural determinants of its function.

These comparative analyses should include peptides from the same family, such as other nigrocins, as well as peptides from different families found in anuran skin secretions, like brevinins and esculentins. researchgate.netnih.gov The evaluation should encompass a broad range of microbial species, including Gram-positive and Gram-negative bacteria, and fungi.

The following table provides a comparison of the Minimum Inhibitory Concentrations (MIC) of this compound and a related peptide, Nigrocin-1-OA2, against various microorganisms. nih.govcpu-bioinfor.org

PeptideOrganismStrainMIC (µg/mL)
This compound Escherichia coliATCC 2592210.8
Staphylococcus aureusATCC 2592321.6
Candida albicansATCC 200210.8
Nigrocin-1-OA2 Escherichia coliATCC 259226.3
Staphylococcus aureusATCC 259236.3
Candida albicansATCC 20023.2

Data sourced from the DRAMP database. nih.govcpu-bioinfor.org

Further comparative studies could also investigate other biological activities, such as biofilm inhibition, and cytotoxicity against mammalian cells to determine the therapeutic potential of these peptides. By comparing and contrasting the properties of this compound with other AMPs, researchers can identify the most promising candidates for further development.

Q & A

Q. How can researchers systematically identify existing knowledge gaps regarding Nigrocin-1-OA3’s mechanism of action?

To identify gaps, structure your inquiry using frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time). For example:

  • Population : Specific cell lines or biological systems studied.
  • Intervention : this compound’s dosage, administration routes, or molecular interactions.
  • Comparison : Existing compounds with similar purported effects.
  • Outcome : Measurable biomarkers (e.g., enzyme inhibition, gene expression).
  • Time : Duration of exposure or observation periods. Cross-reference findings with systematic literature reviews, prioritizing primary sources and validating inconsistencies in reported outcomes .

Q. What methodological considerations are critical when designing experiments to assess this compound’s biochemical stability?

  • Controls : Include positive/negative controls (e.g., known stable/unstable analogs).
  • Replicates : Perform triplicate measurements to account for variability.
  • Documentation : Follow guidelines for reporting experimental conditions (e.g., temperature, solvent systems, pH) to ensure reproducibility .
  • Instrument Calibration : Validate analytical tools (e.g., HPLC, mass spectrometry) with standard reference materials .

Q. How should researchers formulate hypotheses about this compound’s structure-activity relationships (SAR)?

  • Literature Synthesis : Extract SAR patterns from existing studies on structurally related compounds.
  • Computational Modeling : Use molecular docking or QSAR (Quantitative Structure-Activity Relationship) to predict binding affinities.
  • Hypothesis Testing : Design experiments to isolate functional groups (e.g., methylations, hydroxylations) and measure their impact on activity .

Advanced Research Questions

Q. What strategies resolve contradictory findings between in vitro and in vivo studies of this compound’s efficacy?

  • Contradiction Analysis Framework :

Identify Principal Contradictions : Determine if discrepancies arise from biological complexity (e.g., metabolic degradation in vivo) or experimental design (e.g., concentration ranges).

Assay Optimization : Compare in vitro conditions (e.g., cell permeability, serum protein interference) with in vivo pharmacokinetic parameters.

Meta-Analysis : Statistically aggregate data across studies to identify trends obscured by small sample sizes .

Q. How can researchers optimize isolation protocols for this compound in complex biological matrices?

  • Design of Experiments (DOE) : Use factorial designs to test variables (e.g., extraction solvents, centrifugation speeds).
  • Validation Steps :

Purity Assessment : Combine NMR, HPLC, and elemental analysis.

Yield Optimization : Iteratively adjust pH and temperature during purification.

  • Reference Standards : Compare spectral data with authenticated databases (e.g., NIST Chemistry WebBook) .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50/LC50 values.
  • Multivariate Analysis : Account for confounding factors (e.g., cell line variability, batch effects) using PCA or mixed-effects models.
  • Sensitivity Analysis : Quantify uncertainty in parameter estimates through bootstrapping or Monte Carlo simulations .

Methodological Guidance for Data Integrity

Q. How should researchers address potential biases in this compound’s pharmacological profiling?

  • Blinding : Implement double-blinding in assay readouts.
  • Negative Controls : Include vehicle-only groups to distinguish compound-specific effects.
  • Peer Validation : Share raw datasets or protocols with collaborators for independent verification .

Q. What criteria ensure robust validation of this compound’s novel biological targets?

  • Orthogonal Assays : Confirm interactions using SPR (Surface Plasmon Resonance) alongside cellular thermal shift assays (CETSA).
  • Genetic Knockdown/Overexpression : Correlate target protein levels with functional outcomes.
  • Literature Alignment : Cross-check findings with pathway enrichment analyses from omics datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.